molecular formula C10H15NO4Si B14468840 Ethoxy(dimethyl)(4-nitrophenoxy)silane CAS No. 66298-66-6

Ethoxy(dimethyl)(4-nitrophenoxy)silane

Cat. No.: B14468840
CAS No.: 66298-66-6
M. Wt: 241.32 g/mol
InChI Key: JEVQDTQJNRRLIK-UHFFFAOYSA-N
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Description

Ethoxy(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound characterized by the presence of ethoxy, dimethyl, and 4-nitrophenoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(dimethyl)(4-nitrophenoxy)silane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

    Nucleophilic Substitution: Substituted silanes with different alkoxy or amino groups.

    Reduction: Amino-substituted silanes.

    Oxidation: Oxidized phenoxy derivatives.

Scientific Research Applications

Ethoxy(dimethyl)(4-nitrophenoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethoxy(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets through its functional groups. The ethoxy and dimethyl groups provide hydrophobic characteristics, while the 4-nitrophenoxy group can participate in electron transfer and redox reactions. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethylethoxysilane: Lacks the nitrophenoxy group, making it less reactive in certain redox reactions.

    Trimethylethoxysilane: Contains an additional methyl group, altering its steric and electronic properties.

    Phenoxy(dimethyl)ethoxysilane: Similar structure but without the nitro group, affecting its electron-withdrawing capabilities.

Uniqueness

Ethoxy(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction with other molecules.

Properties

CAS No.

66298-66-6

Molecular Formula

C10H15NO4Si

Molecular Weight

241.32 g/mol

IUPAC Name

ethoxy-dimethyl-(4-nitrophenoxy)silane

InChI

InChI=1S/C10H15NO4Si/c1-4-14-16(2,3)15-10-7-5-9(6-8-10)11(12)13/h5-8H,4H2,1-3H3

InChI Key

JEVQDTQJNRRLIK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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